Sarcofina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

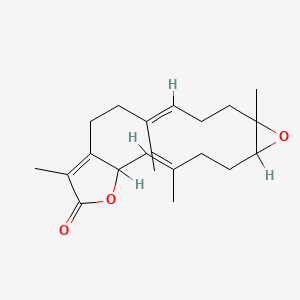

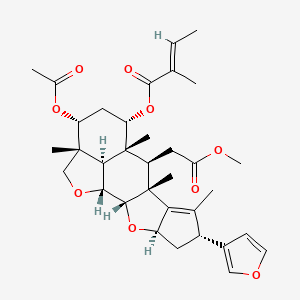

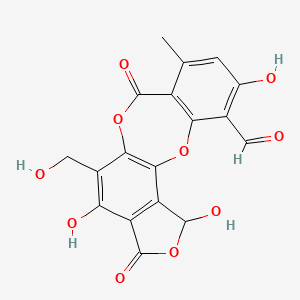

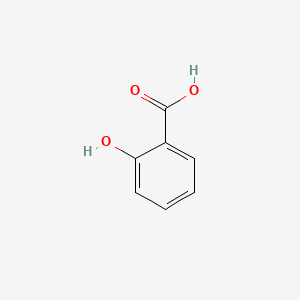

Sarcophine is a marine-derived natural product belonging to the class of cembranoid diterpenes. It is primarily isolated from the soft coral species Sarcophyton glaucum, which is abundant in the Red Sea . Sarcophine has garnered significant attention due to its diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties .

Aplicaciones Científicas De Investigación

Mecanismo De Acción

Target of Action

Sarcophine primarily targets the cell proliferation and apoptosis pathways in skin cells . It has been shown to have a significant effect on the expression levels of signal transducers and activators of transcription protein (STAT-3) and cyclin D1 , an activator of cyclin-dependent kinase 4 (Cdk4) . These proteins play crucial roles in cell cycle regulation and proliferation .

Mode of Action

Sarcophine interacts with its targets by inhibiting the de novo DNA synthesis and enhancing fragmentation of DNA . It also inhibits the expression levels of STAT-3 and cyclin D1, thereby affecting the cell cycle . Furthermore, it enhances the cellular level of tumor suppressor protein 53 (p53) and stimulates the cleavage of the nuclear poly (ADP-ribose) polymerase (cleaved-PARP) .

Biochemical Pathways

The primary biochemical pathways affected by Sarcophine are those involved in cell proliferation and apoptosis . It enhances the cellular levels of cleaved Caspase-3, -8, -9 and stimulates the enzymatic activities of Caspase-3, -8, and -9 . These caspases are key players in the apoptosis pathway .

Pharmacokinetics

It is known that sarcophine is applied topically, suggesting that it is absorbed through the skin .

Result of Action

The result of Sarcophine’s action is a significant reduction in skin tumor development . It achieves this by inhibiting cell proliferation and inducing apoptosis in skin cells . In studies, it has been shown to reduce tumor incidence and multiplicity .

Análisis Bioquímico

Biochemical Properties

Sarcophine interacts with various enzymes and proteins in biochemical reactions. For instance, it has been shown to induce apoptosis in skin cells by upgrading the expressions of cleaved caspase-3 and caspase-8 . These interactions highlight the significant role of Sarcophine in biochemical processes.

Cellular Effects

Sarcophine has profound effects on various types of cells and cellular processes. It influences cell function by inducing apoptosis, impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, Sarcophine exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It induces DNA fragmented apoptotic cells by upgrading the expressions of cleaved caspase-3 and caspase-8 .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Sarcophine can be synthesized through various semisynthetic transformations targeting its epoxide ring. For instance, the reaction of sarcophine with ammonium thiocyanate in the presence of antimony trichloride yields cis thiocyanohydrin and 1,3-oxathilane-2-imine derivatives . Another method involves the use of Lawesson’s reagent to produce thiol and cyclic phosphonate diester derivatives .

Industrial Production Methods: Industrial production of sarcophine typically involves the extraction and chromatographic processing of Sarcophyton glaucum specimens. The process includes solvent extraction followed by purification using techniques such as high-performance liquid chromatography .

Análisis De Reacciones Químicas

Types of Reactions: Sarcophine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride are often used.

Substitution: Reagents like ammonium thiocyanate and Lawesson’s reagent are employed for introducing sulfur-containing groups.

Major Products Formed:

Sarcophine-diol: Formed through oxidation, exhibiting chemopreventive properties.

Thiophosphonate Derivatives: Formed through substitution reactions, showing enhanced antiproliferative activity.

Comparación Con Compuestos Similares

Sarcophine belongs to the cembranoid diterpene family, which includes several similar compounds:

Sarcophytol: Another cembranoid diterpene with anticancer and anti-inflammatory properties.

Sarcophytolide: Known for its potential biomedical applications, including anticancer and antimicrobial activities.

Cembrene-C: Exhibits antifungal and antibacterial activities.

Uniqueness of Sarcophine: Sarcophine stands out due to its diverse biological activities and the extensive research conducted on its derivatives. Its ability to undergo various chemical transformations and form biologically active compounds makes it a unique and valuable compound in scientific research .

Propiedades

Número CAS |

55038-27-2 |

|---|---|

Fórmula molecular |

C20H28O3 |

Peso molecular |

316.4 g/mol |

Nombre IUPAC |

(1S,2E,6S,8S,11E)-3,8,12,16-tetramethyl-7,18-dioxatricyclo[13.3.0.06,8]octadeca-2,11,15-trien-17-one |

InChI |

InChI=1S/C20H28O3/c1-13-6-5-11-20(4)18(23-20)10-8-14(2)12-17-16(9-7-13)15(3)19(21)22-17/h6,12,17-18H,5,7-11H2,1-4H3/b13-6+,14-12+/t17-,18-,20-/m0/s1 |

Clave InChI |

CGAKBBMRMLAYMY-BUHUPKIQSA-N |

SMILES |

CC1=CCCC2(C(O2)CCC(=CC3C(=C(C(=O)O3)C)CC1)C)C |

SMILES isomérico |

C/C/1=C\CC[C@]2([C@@H](O2)CC/C(=C/[C@H]3C(=C(C(=O)O3)C)CC1)/C)C |

SMILES canónico |

CC1=CCCC2(C(O2)CCC(=CC3C(=C(C(=O)O3)C)CC1)C)C |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Sarcophine; Sarcophin A; Sarcophin; |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

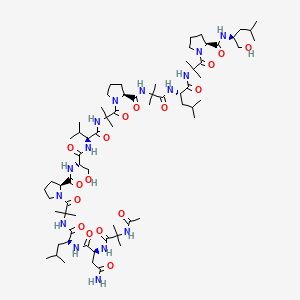

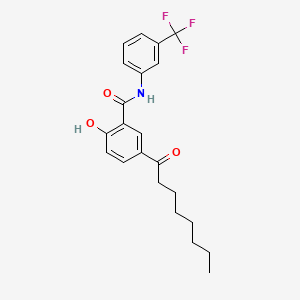

![(2R,3R)-N-[(1S,7R,8S,9Z,17S,20R,21S,29S,32R)-29-Benzyl-24-[(2S)-butan-2-yl]-32-[(1R)-1-hydroxyethyl]-7,20,28-trimethyl-11,14,18,22,25,27,30,33-octaoxospiro[6,15,19-trioxa-12,23,26,28,31,34-hexazatricyclo[15.9.8.22,5]hexatriaconta-2(36),3,5(35),9-tetraene-8,2'-oxirane]-21-yl]-3-hydroxy-2,4-dimethylpentanamide](/img/structure/B1681399.png)